molecular formula C13H12FN3S B2745552 1-Anilino-3-(3-fluorophenyl)thiourea CAS No. 282542-02-3

1-Anilino-3-(3-fluorophenyl)thiourea

Cat. No.: B2745552
CAS No.: 282542-02-3
M. Wt: 261.32
InChI Key: HPVOAIARCOWASA-UHFFFAOYSA-N
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Description

1-Anilino-3-(3-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of an aniline group attached to a thiourea moiety, with a fluorophenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(3-fluorophenyl)thiourea typically involves the reaction of aniline with 3-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

Aniline+3-Fluorophenyl isothiocyanateThis compound\text{Aniline} + \text{3-Fluorophenyl isothiocyanate} \rightarrow \text{this compound} Aniline+3-Fluorophenyl isothiocyanate→this compound

The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Anilino-3-(3-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes, elastomers, and plastics.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

1-Anilino-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-anilino-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-10-5-4-8-12(9-10)15-13(18)17-16-11-6-2-1-3-7-11/h1-9,16H,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOAIARCOWASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327223
Record name 1-anilino-3-(3-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

282542-02-3
Record name 1-anilino-3-(3-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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